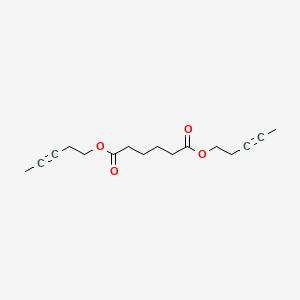

Hexanedioic acid, di-3-pentynyl ester

Description

Hexanedioic acid (adipic acid) esters are a class of organic compounds widely studied for their applications in industrial, pharmaceutical, and biological contexts. These compounds share a common hexanedioic acid backbone but differ in ester substituents, leading to variations in physicochemical properties and bioactivity.

Properties

CAS No. |

212384-96-8 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

bis(pent-3-ynyl) hexanedioate |

InChI |

InChI=1S/C16H22O4/c1-3-5-9-13-19-15(17)11-7-8-12-16(18)20-14-10-6-4-2/h7-14H2,1-2H3 |

InChI Key |

MMWSKSKDRRWPBT-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCOC(=O)CCCCC(=O)OCCC#CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Hexanedioic Acid Esters

The ester substituents critically influence the compound’s molecular weight, solubility, and functional roles. Below is a detailed comparison of key analogs:

Table 1: Comparative Analysis of Hexanedioic Acid Esters

Structural and Functional Differences

Hexanedioic Acid, Bis(2-Ethylhexyl) Ester

- Structure : Branched 2-ethylhexyl groups enhance hydrophobicity, making it suitable for lipid-rich environments.

- Bioactivity :

- Exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus and Botrytis cinerea .

- Acts as a biomarker for bacterial infections in ryegrass .

- Integral in polyhydroxybutyrate (PHB) biosynthesis, a biodegradable polyester .

Hexanedioic Acid, Dioctyl Ester

- Structure : Linear octyl chains improve thermal stability.

- Applications :

- Detected in healthy plant tissues as a metabolic byproduct .

- Widely used as a non-toxic plasticizer in food-grade packaging .

Hexanedioic Acid, Diethyl Ester

- Structure : Short ethyl groups increase volatility and solubility in polar solvents.

- Role : Intermediate in synthesizing nylon-6,6 and pharmaceutical coatings .

Hexanedioic Acid, Mono(2-Ethylhexyl) Ester Structure: Single branched ester group with a free carboxylic acid moiety. Bioactivity: Demonstrates cytotoxicity against cancer cells and antibacterial effects .

Contradictions and Limitations

- Antimicrobial vs. Biomarker Roles : While bis(2-ethylhexyl) ester is antimicrobial in plant extracts , it also serves as a disease biomarker in ryegrass , indicating context-dependent functionality.

- Industrial vs. Biological Relevance : Dioctyl ester is primarily industrial , whereas bis(2-ethylhexyl) ester bridges both sectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.